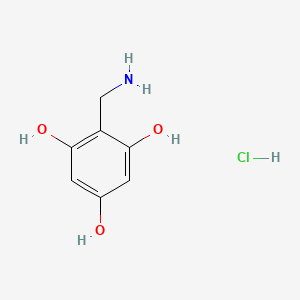

2-(Aminomethyl)benzene-1,3,5-triol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(Aminomethyl)benzene-1,3,5-triol hydrochloride” is a chemical compound with the CAS Number: 2225141-80-8 . It has a molecular weight of 191.61 . The compound is a powder at room temperature . It is also known as a derivative of trihydroxybenzenes, which are organic compounds featuring three hydroxyl groups substituted onto a benzene ring .

Synthesis Analysis

The synthesis of similar compounds like phloroglucinol involves the hydrolysis of benzene-1,3,5-triamine and its derivatives . A representative route from trinitrobenzene has been noted . This synthesis is noteworthy because ordinary aniline derivatives are unreactive toward hydroxide .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9NO3.ClH/c8-3-5-6(10)1-4(9)2-7(5)11;/h1-2,9-11H,3,8H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“2-(Aminomethyl)benzene-1,3,5-triol hydrochloride” is a powder at room temperature . It has a molecular weight of 191.61 .Scientific Research Applications

- 1,3,5-Benzenetriol exhibits strong antioxidant activity due to its three hydroxyl groups. Researchers have explored its potential in scavenging free radicals and protecting cells from oxidative stress .

- The hydroxyl groups in 1,3,5-benzenetriol can form stable complexes with metal ions. As a chelating agent, it may find applications in metal detoxification or as an ingredient in metal-binding therapies .

- Researchers have investigated the role of 1,3,5-benzenetriol in biological systems. It may interact with enzymes, receptors, or other biomolecules, affecting cellular processes .

- 1,3,5-Benzenetriol serves as a building block in the synthesis of various pharmaceutical compounds. Its hydroxyl groups allow for functionalization and modification .

- The aromatic structure of 1,3,5-benzenetriol makes it suitable for polymerization reactions. It can be incorporated into polymers, resins, or coatings .

- 1,3,5-Benzenetriol can serve as a standard or reference compound in analytical methods. Its UV absorbance properties allow for quantification and detection .

Antioxidant Properties

Chelating Agent

Biological Studies

Pharmaceutical Synthesis

Polymer Chemistry

Analytical Chemistry

Safety and Hazards

properties

IUPAC Name |

2-(aminomethyl)benzene-1,3,5-triol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3.ClH/c8-3-5-6(10)1-4(9)2-7(5)11;/h1-2,9-11H,3,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZLJLZCYJZWSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)CN)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)benzene-1,3,5-triol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-2-methyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2441908.png)

![N,N-Dimethyl-1-(4-methylphenyl)-N'-pyrido[3,4-d]pyrimidin-4-ylethane-1,2-diamine](/img/structure/B2441913.png)

![8-ethyl-2-methyl-3-(3-(methylthio)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2441922.png)

![3-chloro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2441925.png)